3-Amino-1,1,1-trifluorohexan-2-OL
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H12F3NO |
|---|---|
Molecular Weight |
171.16 g/mol |
IUPAC Name |
3-amino-1,1,1-trifluorohexan-2-ol |
InChI |
InChI=1S/C6H12F3NO/c1-2-3-4(10)5(11)6(7,8)9/h4-5,11H,2-3,10H2,1H3 |
InChI Key |
ARBRDSKDRRVOTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(C(F)(F)F)O)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Amino 1,1,1 Trifluorohexan 2 Ol and Analogues
Strategies for Carbon-Carbon Bond Formation
The construction of the carbon framework of trifluoromethylated amino alcohols often involves the formation of a C-C bond, installing the trifluoromethylated carbinol moiety onto an existing amino-functionalized backbone or a precursor that can be readily converted to an amine.
Nucleophilic Trifluoromethylation Approaches
A direct and powerful method for the synthesis of α-trifluoromethyl alcohols is the nucleophilic addition of a trifluoromethyl anion equivalent to a carbonyl group. nih.gov This approach has been successfully applied to the synthesis of β-amino-α-trifluoromethyl alcohols.
The reaction of (trifluoromethyl)trimethylsilane (B129416) (TMS-CF3), also known as the Ruppert-Prakash reagent, with α-amino aldehydes provides a direct route to N-protected β-amino-α-trifluoromethyl alcohols. nih.govacs.org This method is often highly diastereoselective. For instance, the addition of TMS-CF3 to a series of enantiomerically pure N,N-dibenzyl-α-amino aldehydes has been shown to proceed with a high degree of stereocontrol, predominantly yielding the anti-diastereomer. nih.gov
The diastereoselectivity of this reaction is influenced by the nature of the substituent on the α-amino aldehyde. To obtain the corresponding syn-isomer, a two-step sequence can be employed. This involves the oxidation of the initially formed anti-amino alcohol to the corresponding α-aminoalkyl trifluoromethyl ketone, followed by a diastereoselective reduction. nih.gov
| Reactant (N,N-dibenzyl-α-amino aldehyde) | Product (anti-β-amino-α-trifluoromethyl alcohol) | Diastereoselectivity (anti:syn) |
| R = Me | anti-21a | High |
| R = Alkyl or Aryl | anti-56 | Variable |
This table presents a generalized summary of the diastereoselective addition of TMS-CF3 to α-amino aldehydes based on available literature. Specific ratios depend on the exact substrates and reaction conditions.
A more recent approach for the synthesis of β-trifluoromethylated amino alcohol derivatives involves the radical trifluoromethylaminoxylation of unactivated alkenes. This reaction introduces both a trifluoromethyl group and an aminoxyl group across a double bond in a single step. researchgate.net This method is particularly useful for functionalizing simple alkenes that lack activating groups.
The reaction is typically initiated by a single-electron transfer (SET) process between a hydroxylamine (B1172632) derivative and a hypervalent iodine-CF3 reagent, which generates both a trifluoromethyl radical and an aminoxyl radical. researchgate.net These radicals then add to the alkene with high regio- and diastereoselectivity. Subsequent transformation of the resulting β-trifluoromethyl trisubstituted hydroxylamine can yield the desired β-amino alcohol. Metal-free photocatalytic methods have also been developed, offering a milder approach to this transformation. rsc.orgnih.gov
| Alkene Substrate | CF3 Source | Aminoxyl Precursor | Product Type |
| Unactivated Olefins | Hypervalent Iodine-CF3 Reagent | N-Substituted Hydroxylamines | β-Trifluoromethyl Trisubstituted Hydroxylamine |
| Activated Olefins | CF3SO2Na | N-Hydroxyimides/amides | β-Trifluoromethyl Trisubstituted Hydroxylamine |
This table illustrates the general components and product types in radical trifluoromethylaminoxylation reactions.
Aldol (B89426) and Azo-Aldol Condensation Pathways
Aldol-type reactions are a classic C-C bond-forming strategy that can be adapted for the synthesis of β-hydroxy carbonyl compounds, which are versatile precursors to β-amino alcohols. The enantioselective vinylogous aldol reaction of trifluoromethyl ketones with alkylidenepyrazolones, catalyzed by a bifunctional organocatalyst, has been reported to produce highly functionalized chiral trifluoromethyl carbinols with excellent diastereoselectivity. nih.govacs.org While not a direct synthesis of a β-amino alcohol, the pyrazolone (B3327878) moiety can potentially be further functionalized.
The Henry reaction, which is the aldol-type addition of a nitroalkane to a carbonyl compound, followed by reduction of the nitro group, is a well-established method for preparing β-amino alcohols. The use of trifluoromethyl ketones or fluoral as the carbonyl component in this reaction provides access to trifluoromethylated β-nitro alcohols, which can then be reduced to the corresponding β-amino alcohols.
While the azo-aldol reaction, involving the reaction of an enolate with an azo compound, is a known method for C-N bond formation, specific applications for the synthesis of 3-Amino-1,1,1-trifluorohexan-2-OL or its close analogues are not extensively documented in the reviewed literature.
| Carbonyl Compound | Nucleophile | Reaction Type | Intermediate Product |
| Trifluoromethyl Ketone | Alkylidenepyrazolone Enolate | Vinylogous Aldol | γ-Hydroxy-β-keto-α,β-unsaturated Pyrazolone |
| Trifluoromethyl Ketone | Nitroalkane | Henry Reaction | β-Nitro-α-trifluoromethyl Alcohol |
This table summarizes aldol-type pathways towards precursors of trifluoromethylated amino alcohols.
Mannich-Type Reactions Leading to β-Amino Ketone Precursors
The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base. rsc.org These β-amino ketones are ideal precursors for β-amino alcohols, which can be obtained through subsequent reduction of the ketone functionality.
The synthesis of β-trifluoromethyl β-amino ketones has been achieved through Mannich-type reactions. nih.gov One approach involves the reaction of enolates with N-sulfinylimines derived from trifluoroacetaldehyde. nih.gov Another strategy utilizes chiral trifluoromethyl oxazolidines (Fox) as precursors. documentsdelivered.com Furthermore, organophotoredox-driven three-component reactions of styrenes, fluorinated hydroxylamine reagents, and DMSO have been developed to synthesize β-trifluoromethyl β-amino ketones. nih.gov These methods often provide good yields and can be performed with high stereoselectivity. rsc.org
| Ketone/Enolate Source | Imine/Amine Source | Trifluoromethyl Source | Product |
| Ketone Enolates | Sulfinylimine | Pre-incorporated in Imine | β-Trifluoromethyl-β-amino Ketone |
| Styrenes | N-Trifluoroethyl Hydroxylamine | Pre-incorporated in Hydroxylamine | β-Trifluoromethyl-β-amino Ketone |
| Silyl (B83357) Enol Ethers | Aldehydes and Anilines | Not directly involved in initial C-C bond formation | β-Amino Ketone (precursor for reduction) |
This table outlines various Mannich-type reaction strategies for the synthesis of β-amino ketone precursors.
Strategies for Carbon-Nitrogen Bond Formation
An alternative approach to the synthesis of this compound and its analogues is to first construct the carbon skeleton containing the trifluoromethylated alcohol moiety and then introduce the amino group by forming a C-N bond.
A prominent method in this category is the nucleophilic ring-opening of trifluoromethyloxiranes with amines. nih.govrroij.comopenaccessjournals.com Commercially available trifluoromethyloxirane can react regioselectively with various primary and secondary amines to yield the corresponding β-amino-α-trifluoromethyl alcohols. nih.govorganic-chemistry.orgrsc.org This reaction is often highly regioselective, with the amine attacking the less substituted carbon of the epoxide ring.
Another powerful strategy is the directed reductive amination of β-hydroxy ketones. This method allows for the stereoselective preparation of 1,3-syn-amino alcohols. organic-chemistry.org The process involves the in-situ formation of an imino alcohol, which is then reduced. The stereochemical outcome can be controlled by using a coordinating agent like Ti(iOPr)4. organic-chemistry.org
More advanced strategies include the direct C-H amination of alcohols. Rhodium-catalyzed intramolecular C-H amination of sulfamate (B1201201) esters can produce oxathiazinanes, which are precursors to 1,3-amino alcohols. organic-chemistry.org Recently, an enantioselective radical β-C-H amination of alcohols has been developed using a multi-catalytic system, providing a novel route to chiral β-amino alcohols. nih.gov
| Precursor | Reagent | Reaction Type | Product |
| Trifluoromethyloxirane | Primary or Secondary Amine | Epoxide Ring-Opening | β-Amino-α-trifluoromethyl Alcohol |
| β-Hydroxy Ketone | Amine, Ti(iOPr)4, Reducing Agent | Directed Reductive Amination | syn-1,3-Amino Alcohol |
| Alcohol (via Sulfamate Ester) | Rhodium Catalyst, Oxidant | Intramolecular C-H Amination | 1,3-Amino Alcohol Precursor |
| Alcohol | Imidoyl Chloride, Cu-catalyst, Photocatalyst | Radical β-C-H Amination | β-Amino Alcohol |
This table summarizes key strategies for the formation of the C-N bond in the synthesis of β-amino alcohols.
Ring-Opening Reactions of Trifluoromethyloxiranes with Nitrogen Nucleophiles
A common and straightforward method for the synthesis of β-amino-α-trifluoromethyl alcohols involves the ring-opening of trifluoromethyloxiranes with nitrogen nucleophiles. nih.gov This reaction is a specific application of the well-established aminolysis of epoxides. researchgate.netrroij.com The reaction of trifluoromethyloxirane with primary or secondary amines generally proceeds with high regioselectivity, with the nucleophile attacking the less hindered carbon atom of the epoxide ring. nih.govrroij.com
For instance, the reaction of trifluoromethyloxirane with ammonia (B1221849) or diethylamine (B46881) leads to the formation of the corresponding trifluoromethyl amino alcohols. nih.gov Similarly, various secondary amines react smoothly with commercially available trifluoromethyloxirane to produce the desired amino alcohols. nih.gov The regioselectivity of this ring-opening is a key advantage, providing a direct route to the desired β-amino alcohol scaffold. rsc.org
| Oxirane | Nitrogen Nucleophile | Product | Reference |
|---|---|---|---|
| Trifluoromethyloxirane | Ammonia | 1,1,1-Trifluoro-3-aminopropan-2-ol | nih.gov |
| Trifluoromethyloxirane | Diethylamine | 3-Diethylamino-1,1,1-trifluoropropan-2-ol | nih.gov |
| 2-Ethoxy-2-trifluoromethyloxiranes | Secondary amines | α-Aminoalkyl trifluoromethyl ketones (after rearrangement) | nih.gov |
Stereoselective Aminohydroxylation Strategies
One such approach involves a two-step sequence of aziridination followed by ring-opening. For example, a rhodium-catalyzed aminoetherification of styrylethanols can produce N-unprotected 2-aryl-3-amino-O-heterocyclic systems. rsc.org This domino reaction proceeds through an initial olefin aziridination followed by an intramolecular aziridine (B145994) ring-opening. rsc.org
Reductive Transformations of Precursors
The reduction of various precursors containing nitro, imine, or ketone functionalities is a widely employed strategy for the synthesis of this compound and its analogs.
Reduction of N-Benzoyl α-Aminoalkyl Trifluoromethyl Ketones
The reduction of α-aminoalkyl trifluoromethyl ketones is a valuable method for preparing β-amino-α-trifluoromethyl alcohols. uzh.ch A common route to these ketones is the Dakin-West reaction, where an α-amino acid is treated with trifluoroacetic acid anhydride (B1165640). uzh.ch The resulting N-protected α-aminoalkyl trifluoromethyl ketone can then be reduced to the corresponding amino alcohol. For instance, N-benzyl-N-(methoxycarbonyl)-α-amino acids can be converted to their corresponding trifluoromethyl ketones, which are then reduced. uzh.ch Another approach involves the oxidation of a pre-existing amino alcohol to the corresponding ketone, followed by a diastereoselective reduction to obtain the desired stereoisomer. nih.gov
Reduction of Nitro-Containing Intermediates (e.g., 1-nitro-2-trifluoromethylpropan-2-ol)
The reduction of β-nitro alcohols, which are readily prepared through the Henry reaction, provides a convenient pathway to β-amino alcohols. uzh.ch The electron-withdrawing nature of the trifluoromethyl group makes trifluoromethyl ketones and fluoral excellent partners for nitroalkanes in the Henry reaction. uzh.ch
For example, the reaction of fluoral hydrate (B1144303) with nitromethane (B149229) in the presence of a base yields 1,1,1-trifluoro-3-nitropropan-2-ol, which can be subsequently reduced with reagents like Raney-Ni to afford 1,1,1-trifluoro-3-aminopropan-2-ol. nih.gov Similarly, trifluoroacetone can react with nitromethane to produce 1-nitro-2-trifluoromethylpropan-2-ol, and its subsequent reduction yields the corresponding β-amino alcohol. uzh.ch Various substituted α,α,α-trifluoroacetophenones have also been used in the Henry reaction, followed by reduction of the resulting β-nitro alcohols to the desired β-amino alcohols in good yields. uzh.ch The use of trichlorosilane (B8805176) in the presence of a base is another method for the chemoselective reduction of nitro groups to amines. google.com
| Nitro-Containing Intermediate | Reducing Agent | Product | Reference |
|---|---|---|---|
| 1,1,1-Trifluoro-3-nitropropan-2-ol | Raney-Ni/H₂ | 1,1,1-Trifluoro-3-aminopropan-2-ol | nih.gov |
| 1-Nitro-2-trifluoromethylpropan-2-ol | Raney-Ni/H₂ | 2-Amino-1,1,1-trifluoropropan-2-ol | uzh.ch |
| β-Nitro alcohols from trifluoroacetophenones | H₂/Pd-C | β-Amino-α-trifluoromethyl alcohols | uzh.ch |
Diastereoselective Reduction of Imines or Ketones
The diastereoselective reduction of imines and ketones is a critical step in many synthetic routes to chiral β-amino-α-trifluoromethyl alcohols. nih.govnih.gov The stereochemical outcome of these reductions can often be controlled by the choice of reducing agent and the nature of the substituents on the substrate.
The reduction of trifluoromethyl-substituted imines is a common strategy for preparing α-trifluoromethyl amines. nih.gov Catalytic enantioselective reduction of these imines can be achieved using various catalyst systems. nih.gov For example, transfer hydrogenations using Noyori's catalyst have been successfully employed for N-aryl ketimines. nih.gov
In the case of ketones, the reduction of α-aminoalkyl trifluoromethyl ketones with reagents like sodium borohydride (B1222165) can proceed with high stereoselectivity. nih.gov For instance, the reduction of a series of aminoketones derived from the ring-opening of 2-ethoxy-2-trifluoromethyloxiranes with secondary amines showed a high preference for the syn-isomers. nih.gov
Palladium-Catalyzed Approaches
Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of complex molecules, including trifluoromethylated compounds. acs.orgnih.gov While direct palladium-catalyzed synthesis of this compound is not explicitly detailed in the provided context, related palladium-catalyzed methodologies for the formation of C-N and C-O bonds are relevant.
For instance, palladium-catalyzed oxy-alkynylation, oxy-arylation, or oxy-vinylation of allylic amines can lead to the synthesis of vicinal amino alcohols. nih.gov High regio- and stereoselectivity can be achieved through the in situ formation of a hemiaminal tether. nih.gov
Cyclization of Trichloroacetimidates
The use of trichloroacetimidates as alkylating agents is a well-established method in organic synthesis. sigmaaldrich.com These reagents can be employed in the synthesis of complex molecules, including those with nitrogen-containing functional groups. The intramolecular cyclization of a trichloroacetimidate (B1259523) has been reported as a key step in the synthesis of 2'-amino-2'-deoxyuridine, demonstrating the utility of this approach for forming amino-substituted cyclic systems. nih.gov
In the context of synthesizing amino alcohols, trichloroacetimidates can serve as precursors to introduce the amino functionality. For instance, they can be used for the protection of alcohols as p-methoxybenzyl (PMB) ethers, which are stable under various conditions but can be readily cleaved. sigmaaldrich.com More relevant to the formation of C-N bonds, trichloroacetimidates can react with various nucleophiles, including nitrogen nucleophiles, in the presence of a Lewis acid catalyst. This reactivity has been exploited in the synthesis of pyrroloindoline natural products, where the trichloroacetimidate at the C3a position is displaced. syr.edu
While a direct synthesis of this compound using this specific cyclization method is not prominently detailed in the provided search results, the underlying principles suggest its feasibility. A hypothetical pathway could involve the formation of a trichloroacetimidate from an appropriate trifluoromethylated alcohol precursor, followed by an intramolecular cyclization to install the amino group at the desired position. The stereochemical outcome of such a reaction would be a critical aspect to control.
Table 1: Examples of Trichloroacetimidate Applications in Synthesis
| Precursor/Reagent | Product Type | Key Transformation | Reference |
| Allyl trichloroacetimidate | Allyl propargyl ether intermediate | Alkylation of an alcohol | sigmaaldrich.com |
| 4-Methoxybenzyl trichloroacetimidate | p-Methoxybenzyl (PMB) ether | Alcohol protection | sigmaaldrich.com |
| C3a-trichloroacetimidate pyrroloindoline | Substituted pyrroloindolines | Nucleophilic substitution | syr.edu |
| Ribose-derived trichloroacetimidate | 2'-Amino-2'-deoxyuridine | Intramolecular cyclization | nih.gov |
Copper-Catalyzed Hydroamination
Copper-catalyzed hydroamination has emerged as a powerful and versatile method for the synthesis of chiral amines, including γ-amino alcohols. nih.govacs.org This strategy offers a direct and efficient route to these valuable compounds from readily available starting materials like unprotected allylic alcohols. nih.govacs.org
The reaction typically involves a copper(I) hydride (CuH) species, which is generated in situ. The proposed mechanism involves the hydrocupration of the alkene, forming a chiral alkyl copper intermediate. This intermediate then reacts with an electrophilic amine source, such as a hydroxylamine derivative, to yield the desired amino alcohol product with high regio- and enantioselectivity. nih.govnih.gov A key challenge that has been addressed is the competing reduction of the starting allylic alcohol, which can be minimized by careful selection of the solvent. nih.gov
This methodology has been successfully applied to a range of allylic alcohols, providing access to various γ-substituted 1,3-amino alcohols. nih.govacs.org Although the direct synthesis of this compound is not explicitly described, the general applicability of this method to substituted alkenes suggests its potential for accessing fluorinated amino alcohols. The presence of the trifluoromethyl group would likely influence the electronic properties of the alkene and would need to be considered in optimizing the reaction conditions.
A related copper-catalyzed hydroamination approach has also been developed for the synthesis of α-amino acids from α,β-unsaturated esters, demonstrating the broad utility of this catalytic system for C-N bond formation. osaka-u.ac.jp
Table 2: Key Features of Copper-Catalyzed Hydroamination for γ-Amino Alcohol Synthesis
| Feature | Description | Reference |
| Catalyst System | Typically a copper(I) salt with a chiral phosphine (B1218219) ligand (e.g., DTBM-SEGPHOS). | nih.govnih.gov |
| Amine Source | Electrophilic amine sources like hydroxylamine O-benzoates are commonly used. | nih.govnih.gov |
| Hydride Source | Silanes, such as (EtO)₂MeSiH, are often employed. | nih.gov |
| Substrates | Unprotected allylic alcohols are viable starting materials. | nih.govacs.org |
| Selectivity | The reaction generally proceeds with high regio- and enantioselectivity. | nih.govacs.org |
| Key Advantage | Provides a direct, one-step method to chiral γ-amino alcohols. | nih.gov |
Stereochemical Control and Asymmetric Synthesis of 3 Amino 1,1,1 Trifluorohexan 2 Ol
Chiral Auxiliary-Driven Approaches
Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, and then subsequently removed. For the synthesis of chiral amines and their derivatives, N-sulfinyl imines have emerged as a particularly robust and versatile class of chiral auxiliaries.
N-Sulfinyl Imine Methodologies
The use of N-sulfinyl imines, particularly N-tert-butanesulfinyl imines, is a highly reliable and widely employed method for the asymmetric synthesis of chiral amines. researchgate.net This methodology relies on the powerful and predictable stereodirecting effect of the N-sulfinyl group, which activates the imine for nucleophilic addition and effectively shields one of the prochiral faces of the C=N bond. rsc.org
The general approach involves the condensation of an aldehyde with an enantiopure sulfinamide, such as tert-butanesulfinamide, to form the corresponding N-sulfinyl imine. Subsequent addition of an organometallic reagent to this imine proceeds with high diastereoselectivity, dictated by the chiral sulfinyl group. The final step involves the facile removal of the sulfinyl auxiliary under mild acidic conditions to afford the desired chiral amine. researchgate.net
In the context of synthesizing 3-Amino-1,1,1-trifluorohexan-2-OL, a plausible route would involve the reaction of a suitable N-sulfinyl imine with a propyl organometallic reagent. The key intermediate, an N-sulfinyl imine bearing a trifluoromethyl ketone moiety, can be generated in situ. The subsequent addition of a propyl nucleophile, such as propylmagnesium bromide, would lead to the formation of the desired amino alcohol precursor with high stereocontrol. The stereochemical outcome of the nucleophilic addition is generally predictable, with the nucleophile attacking the imine carbon from the face opposite to the bulky tert-butyl group of the sulfinyl auxiliary.
Table 1: Representative Examples of Nucleophilic Additions to N-Sulfinyl Imines
| Imine Substrate | Nucleophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| N-tert-Butanesulfinyl-(3,3,3)-trifluoroacetaldimine | Propylmagnesium bromide | >95:5 | ~85% | (hypothetical) |
| N-tert-Butanesulfinyl-(p-tolyl)imine | Ethylmagnesium bromide | 98:2 | 92% | researchgate.net |
| N-tert-Butanesulfinyl-(furyl)imine | Methylmagnesium bromide | 96:4 | 88% | researchgate.net |
This table includes a hypothetical entry for the synthesis of the target compound based on established methodologies for similar substrates.
Organocatalytic Strategies
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has revolutionized asymmetric synthesis by offering a complementary approach to metal- and enzyme-based catalysis. Various organocatalytic strategies have been developed for the enantioselective synthesis of chiral amines and amino alcohols.
Chiral Amine Catalysis (e.g., Enamine and Iminium Ion Activation)
Chiral amine catalysis, operating through enamine or iminium ion intermediates, is a powerful tool for the functionalization of carbonyl compounds. While direct application to the synthesis of this compound from simple precursors is not straightforward, related transformations highlight the potential of this approach. For instance, chiral primary amines can catalyze the asymmetric α-functionalization of ketones, which could be a key step in building the carbon skeleton of the target molecule.
Chiral Brønsted Acid and Base Catalysis
Chiral Brønsted acids, such as phosphoric acids derived from BINOL, have proven to be highly effective catalysts for a wide range of enantioselective reactions, including the addition of nucleophiles to imines. acs.org These catalysts function by activating the imine through protonation, thereby lowering its LUMO and facilitating nucleophilic attack within a well-defined chiral environment.
For the synthesis of this compound, a chiral Brønsted acid could catalyze the addition of a silyl (B83357) enol ether or another suitable nucleophile to a trifluoromethyl imine. The resulting product could then be further elaborated to the target amino alcohol. Similarly, chiral Brønsted bases can activate nucleophiles for addition to electrophiles. The synergistic use of a chiral Brønsted acid and an achiral Brønsted base has also been shown to be effective in promoting enantioselective additions. nih.gov
Bifunctional Organocatalysts
Bifunctional organocatalysts, which possess both a Brønsted acidic and a Brønsted basic site within the same molecule, can simultaneously activate both the electrophile and the nucleophile. beilstein-journals.orgrsc.org This dual activation often leads to high levels of stereocontrol and rate acceleration. Thiourea-based bifunctional catalysts, for example, have been successfully employed in a variety of asymmetric additions to imines. The thiourea (B124793) moiety activates the imine through hydrogen bonding, while the amine base activates the nucleophile. This strategy could be envisioned for the enantioselective addition of a pronucleophile to a trifluoromethyl imine to construct the backbone of this compound.
Table 2: Overview of Organocatalytic Strategies for Asymmetric Amine Synthesis
| Catalysis Type | Catalyst Example | Activation Mode | Potential Application for Target Synthesis |
| Chiral Brønsted Acid | BINOL-derived phosphoric acid | Imine protonation | Enantioselective addition of a C3-nucleophile to a trifluoromethyl imine. |
| Bifunctional Organocatalyst | Thiourea-based catalyst | Dual activation of imine and nucleophile | Stereoselective construction of the C-C bond in the target molecule. |
Biocatalytic Approaches
Biocatalysis, utilizing enzymes to perform chemical transformations, offers significant advantages in terms of selectivity, mild reaction conditions, and environmental compatibility. Enzymes such as transaminases and ketoreductases are particularly relevant for the synthesis of chiral amines and alcohols.
Transaminases are capable of catalyzing the asymmetric amination of ketones to produce chiral amines with high enantiomeric excess. nih.govrsc.org In a potential biocatalytic route to this compound, a suitable trifluoromethyl-substituted keto alcohol could be a substrate for a transaminase. The enzyme would stereoselectively introduce the amino group, leading to the desired chiral amino alcohol. The success of this approach would depend on identifying or engineering a transaminase that accepts the fluorinated substrate.
Alternatively, a ketoreductase could be employed for the stereoselective reduction of a corresponding aminoketone. This would establish the stereochemistry at the hydroxyl-bearing carbon. The combination of a transaminase and a ketoreductase in a chemoenzymatic or a multi-enzyme cascade process could provide an elegant and efficient route to the target molecule. nih.govrsc.org
While specific biocatalytic routes for the synthesis of this compound are not yet established in the literature, the rapid development in enzyme discovery and engineering suggests that biocatalysis holds significant promise for the future production of such complex chiral fluorinated compounds.
ω-Transaminase (TA) Mediated Enantioselective Transformations
The asymmetric synthesis of chiral amines from prochiral ketones is a powerful strategy for establishing a key stereocenter. ω-Transaminases (ω-TAs) have emerged as highly effective biocatalysts for this transformation due to their high enantioselectivity and operation under mild, environmentally benign conditions. nih.govmdpi.com These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. mdpi.com
For the synthesis of this compound, a suitable precursor would be 1,1,1-trifluoro-3-oxohexan-2-ol. An (R)- or (S)-selective ω-transaminase could be employed to install the amino group at the C3 position with high enantiomeric excess. The choice of the enzyme is critical, as it dictates the stereochemical outcome. Both (R)- and (S)-selective ω-TAs have been identified and engineered for a broad range of substrates, including those with bulky substituents. google.com
The reaction equilibrium can sometimes be unfavorable, limiting the product yield. To overcome this, various strategies are employed, such as using an amino donor that generates a volatile byproduct (e.g., isopropylamine, which forms acetone) or by removing the ketone byproduct. mdpi.com The general reaction scheme is depicted below:
Scheme 1: ω-Transaminase-mediated synthesis of an amino alcohol
The successful application of ω-TAs in the synthesis of fluorinated amines, such as the active pharmaceutical ingredient Sitagliptin, highlights the potential of this methodology for producing complex molecules like this compound. mdpi.com
Enzyme Cascade Reactions (e.g., TA-Pyruvate Decarboxylase Systems)
To further enhance the efficiency of ω-transaminase-catalyzed reactions, they are often integrated into enzyme cascade systems. A significant challenge in using common amino donors like alanine (B10760859) is the accumulation of the pyruvate (B1213749) byproduct, which can lead to an unfavorable equilibrium and inhibit the transaminase. A well-established solution is to couple the transaminase with a pyruvate decarboxylase (PDC).
Pyruvate decarboxylase irreversibly converts pyruvate into acetaldehyde (B116499) and carbon dioxide (CO2). The gaseous CO2 escapes the reaction medium, effectively pulling the entire reaction sequence towards the product side. This strategy has been successfully employed to drive the conversion of prochiral ketones to chiral amines to completion.
In the context of synthesizing this compound, a hypothetical cascade reaction would involve:
Transamination: An ω-transaminase converts 1,1,1-trifluoro-3-oxohexan-2-ol to this compound using L-alanine as the amino donor, which in turn is converted to pyruvate.
Decarboxylation: Pyruvate decarboxylase immediately converts the pyruvate into acetaldehyde and CO2.
This two-enzyme system offers an elegant and efficient method for the asymmetric synthesis of the target amino alcohol, achieving high conversion and enantioselectivity.
Diastereoselective Synthesis Techniques
With one stereocenter established through enantioselective methods, the next critical step is to control the stereochemistry of the second chiral center to yield the desired diastereomer (syn or anti).
Control of Relative Stereochemistry
The relative stereochemistry between the amino and hydroxyl groups in this compound can be controlled through diastereoselective reduction of a β-amino ketone intermediate, 3-amino-1,1,1-trifluorohexan-2-one. This precursor can be synthesized via methods such as the Mannich reaction or other amination techniques.
The diastereoselective reduction of the ketone can be achieved using various chemical reducing agents. The choice of reagent and reaction conditions can favor the formation of either the syn or anti diastereomer. For example, chelation-controlled reductions, often employing reagents like zinc borohydride (B1222165), can favor the formation of the syn isomer. In contrast, non-chelating reducing agents, such as sodium borohydride in the presence of cerium chloride (Luche reduction), or bulky hydride reagents like L-Selectride®, tend to favor the formation of the anti isomer due to steric hindrance, following the Felkin-Anh model.
The general approach is outlined below:
Scheme 2: Diastereoselective reduction to form syn and anti amino alcohols
The diastereomeric ratio is highly dependent on the substrate and the specific reagents used.
Isolation and Characterization of Diastereoisomers
Once a mixture of diastereomers is synthesized, they must be separated and their individual stereochemistries confirmed.
Isolation: Diastereomers have different physical properties, which allows for their separation using standard laboratory techniques.
Column Chromatography: This is the most common method for separating diastereomers. By carefully selecting the stationary phase (e.g., silica (B1680970) gel) and the mobile phase, the different polarities and affinities of the diastereomers can be exploited to achieve separation.
Crystallization: If the diastereomers are crystalline and have different solubilities, fractional crystallization can be an effective method for separation on a larger scale.
Characterization: The absolute and relative stereochemistry of the isolated diastereomers is typically determined using a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for determining the relative stereochemistry. The coupling constants between the protons on the C2 and C3 carbons can often distinguish between syn and anti isomers. The Nuclear Overhauser Effect (NOE) can also provide crucial information about the spatial proximity of atoms, helping to assign the relative configuration.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is used to determine the enantiomeric excess (ee) of each diastereomer. By using a chiral stationary phase, the enantiomers of each diastereomer can be separated and quantified.
X-ray Crystallography: If a single crystal of one of the diastereomers can be obtained, X-ray crystallography provides an unambiguous determination of its absolute and relative stereochemistry.
A summary of the analytical techniques is provided in the table below.
| Technique | Purpose | Information Obtained |
| Column Chromatography | Separation of diastereomers | Isolation of pure diastereomers |
| Fractional Crystallization | Separation of crystalline diastereomers | Isolation of pure diastereomers |
| NMR Spectroscopy | Structure elucidation and determination of relative stereochemistry | Chemical structure, connectivity, and spatial arrangement of atoms |
| Chiral HPLC | Determination of enantiomeric purity | Enantiomeric excess (ee) of each diastereomer |
| X-ray Crystallography | Unambiguous determination of stereochemistry | Absolute and relative configuration of a crystalline compound |
Mechanistic Investigations of 3 Amino 1,1,1 Trifluorohexan 2 Ol Transformations
Reaction Pathway Elucidation
The synthesis of vicinal amino alcohols such as 3-Amino-1,1,1-trifluorohexan-2-ol can be achieved through various synthetic strategies. The elucidation of the reaction pathways is fundamental to controlling the stereochemical outcome of these transformations. Key approaches include the nucleophilic addition to a carbonyl or imine precursor.
A common pathway involves the nucleophilic addition of an organometallic reagent to a trifluoromethyl ketone, followed by reduction of an intermediate, or the addition of a nucleophile to a trifluoromethyl-substituted imine. For instance, the synthesis of related α-trifluoromethyl-β-amino alcohols has been achieved through a three-component condensation of 3,3,3-trifluorolactic aldehyde, an alkenyl or aryl boronic acid, and an amine. nih.gov Other routes include the reduction of cyanohydrins derived from trifluoromethyl ketones or the reduction of β-nitro alcohols formed from Henry reactions. uzh.chnih.gov The ring-opening of trifluoromethyloxiranes with nitrogen nucleophiles also presents a viable pathway. uzh.ch
While specific studies on the role of aluminum complexes in the stereocontrolled synthesis of this compound are not prevalent in the literature, the use of metal complexes to direct the stereochemical outcome of nucleophilic additions is a well-established strategy in organic synthesis. Aluminum-based reagents are often employed as Lewis acids to activate electrophiles and as chelating agents to lock the conformation of substrates or intermediates, thereby influencing the facial selectivity of the nucleophilic attack.
In analogous systems, the formation of a rigid, chelated intermediate is key to achieving high diastereoselectivity. For example, in the reduction of α-amino ketones to form amino alcohols, chelating agents can form a cyclic intermediate with the substrate, forcing the reducing agent to attack from the less hindered face. While lithium aluminum hydride (LiAlH₄) is a common reducing agent for such transformations, its role is primarily reductive. nih.gov The stereocontrol is often dictated by the substrate itself or by chiral auxiliaries.
The development of chiral aluminum catalysts could offer a direct approach to enantioselective synthesis. Such a catalyst could coordinate to the ketone or imine precursor of this compound, creating a chiral environment that directs the incoming nucleophile. Although not specifically documented for this compound, the principle remains a significant area of research in asymmetric catalysis.
The stereochemical outcome of asymmetric reactions is determined by the relative energies of the diastereomeric transition states. Understanding the geometry and energetics of these transition states is crucial for rationalizing and predicting the stereoselectivity. For the synthesis of chiral amino alcohols, several transition state models have been proposed for analogous reactions.
In the context of nucleophilic additions to carbonyls, the Felkin-Anh model is often invoked to predict the stereoselectivity. For reactions involving chiral auxiliaries or catalysts, the transition state assembly involves a highly organized structure where non-covalent interactions dictate the preferred geometry. For instance, in the iridium-catalyzed amination of α-tertiary 1,2-diols, a dynamic kinetic resolution pathway involving imine formation and subsequent reduction as the enantiodetermining step has been proposed. nih.gov
For the synthesis of compounds like this compound, a plausible asymmetric route would be the addition of a nucleophile to a trifluoromethyl imine. The transition state for such a reaction, when catalyzed by a chiral entity, would involve a complex between the catalyst, the imine, and the nucleophile. The stereoselectivity would arise from the steric and electronic interactions within this complex, favoring one approach of the nucleophile over the other.
| Reaction Type | Proposed Transition State Feature | Stereochemical Outcome | Reference |
| Iridium-catalyzed amination of 1,2-diols | Dynamic kinetic resolution via imine intermediate | High enantioselectivity | nih.gov |
| Nucleophilic addition to trifluoromethyl imines | Chiral catalyst-imine complex directing nucleophile | High diastereoselectivity | nih.gov |
| Three-component condensation | Chiral aldehyde directing nucleophilic attack | High enantioselectivity | nih.gov |
Computational Chemistry and Modeling
Computational chemistry provides powerful tools to investigate reaction mechanisms, predict reactivity, and understand the origins of stereoselectivity. Density Functional Theory (DFT) is a particularly useful method for studying the electronic structure and energetics of molecules and transition states.
Theoretical studies on related fluorinated compounds have provided insights into their reactivity. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electrophilicity of the adjacent carbonyl or imine carbon, making it highly susceptible to nucleophilic attack.
Computational analyses can be employed to compare different reaction pathways and to identify the most energetically favorable route. For the synthesis of this compound, theoretical studies could be used to evaluate the feasibility of various synthetic approaches, such as the relative activation barriers for nucleophilic addition versus other potential side reactions. DFT calculations have been used to investigate the mechanism of palladium-catalyzed hydroalkylation of allenes, revealing the importance of non-covalent interactions in stabilizing the transition state and controlling stereoselectivity. acs.org
The conformation of reactants and intermediates plays a critical role in determining the stereochemical course of a reaction. Computational methods can be used to perform a detailed conformational analysis of the substrates and intermediates along the reaction pathway.
For a molecule like this compound, intramolecular hydrogen bonding between the amino and hydroxyl groups can significantly influence its preferred conformation. In the context of its synthesis, the conformational preferences of the intermediates, particularly any chelated species, will dictate the facial bias for the bond-forming step. Computational modeling can provide the relative energies of different conformers and the energy barriers for their interconversion. This information is essential for understanding and predicting the diastereoselectivity of the reaction. For example, DFT calculations can elucidate the most stable conformation of a catalyst-substrate complex, thereby explaining the observed stereochemical outcome.
| Computational Method | Investigated Aspect | Key Finding | Analogous System |
| DFT | Transition state stabilization | Non-covalent interactions are crucial for stereoselectivity. | Pd-catalyzed hydroalkylation acs.org |
| DFT | Reaction mechanism | Identification of the most favorable reaction pathway. | Iridium-catalyzed amination nih.gov |
| Ab-initio/DFT | Conformational analysis | Intramolecular hydrogen bonding dictates preferred conformation. | Aminofluorobenzoic acids |
Applications in Advanced Organic Synthesis and Chemical Biology
As Chiral Building Blocks in Complex Molecule Construction
The enantiopure forms of 3-Amino-1,1,1-trifluorohexan-2-ol serve as versatile chiral synthons, providing a reliable source of stereochemistry for the synthesis of more elaborate and biologically relevant molecules.
Enantiopure Precursors for Target Synthesis
Enantiomerically pure amino acids and their derivatives are in high demand across the health-related industries, forming the backbone of numerous pharmaceuticals. researchgate.net The synthesis of unnatural amino acids, in particular, is a significant area of research as they can confer unique properties to peptides and other bioactive molecules. princeton.edu Methodologies for the efficient synthesis of enantiopure compounds are therefore of critical importance. nih.gov
The use of chiral building blocks is a fundamental strategy in asymmetric synthesis. For instance, (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol is categorized as a chiral building block, highlighting the role of such compounds as precursors in the synthesis of more complex chiral molecules. bldpharm.com Similarly, the synthesis of enantiopure 2-alkyl-1,3,3-trinitroazetidines relies on the use of chiral N-sulfinyl aldimines as starting materials to introduce the desired stereochemistry. researchgate.net These examples underscore the principle of utilizing enantiopure precursors to control the stereochemical outcome of a synthetic sequence, a role for which this compound is well-suited.
Integration into Diverse Molecular Architectures
The amino alcohol functionality within this compound allows for its incorporation into a wide array of molecular structures. For example, β-hydroxy-α-amino acids, which share a similar structural motif, are crucial components of various biologically active compounds, including antifungals and antibiotics. koreascience.kr They also serve as intermediates in the synthesis of other important molecules like β-lactams and aminosugars. koreascience.kr
The versatility of the amino alcohol structure is further demonstrated by the use of 1-aminoindan-2-ol in the resolution of chiral carboxylic acids to produce medicaments like ketoprofen (B1673614) and flurbiprofen. google.com This highlights how the structural features of amino alcohols can be exploited to interact with other molecules and facilitate specific chemical transformations. The trifluoromethyl group in this compound can also influence its integration into larger molecules, potentially affecting properties such as binding affinity and metabolic stability, making it an attractive component for creating novel molecular architectures.
As Chiral Ligands and Auxiliaries in Asymmetric Catalysis
The chiral nature of this compound makes it a candidate for use as a ligand or auxiliary in asymmetric catalysis, where the goal is to control the stereochemical outcome of a chemical reaction.
Development of Ligands for Metal-Catalyzed Reactions
Chiral ligands are essential components of many metal-based catalysts used in asymmetric synthesis. The ligand coordinates to the metal center and creates a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer of the product.
A variety of chiral ligands based on amino acids and other chiral backbones have been developed and successfully applied in catalysis. For example, chiral tridentate Hamari ligands are used for the asymmetric synthesis of various amino acids. researchgate.netnih.gov These ligands form complexes with metals like nickel(II) to create a chiral catalytic environment. nih.gov Similarly, cobalt complexes with α-amino acid ligands have been shown to catalyze the incorporation of CO2 into cyclic carbonates. rsc.org
The development of new chiral ligands is an active area of research. For instance, chiral Schiff base modifications and C3-chiral 1,1,1-tris(oxazolinyl)ethanes ("trisox") have been explored for their catalytic performance in copper(II) Lewis acid-catalyzed reactions. nih.govnih.gov The structure of this compound, with its amino and hydroxyl groups, provides suitable coordination sites for metal ions, and its chiral center can induce asymmetry in metal-catalyzed transformations.
Use as Auxiliaries in Chiral Induction
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereoselective formation of a new stereocenter. After the desired transformation, the auxiliary is removed.
The principle of 1,3-asymmetric induction has been demonstrated in the diastereoselective allylations of chiral N-tosyl imines, where a β-alkoxy group directs the stereochemical outcome of the reaction. chemrxiv.org This leads to the formation of anti 1,3-amino alcohols, which are prevalent motifs in bioactive compounds. chemrxiv.org The amino alcohol structure of this compound could potentially be utilized in a similar manner, acting as a chiral auxiliary to control the stereochemistry of reactions at a nearby prochiral center. The effectiveness of a chiral auxiliary is dependent on its ability to create a rigid, well-defined conformational preference in the transition state, a property that can be influenced by the steric and electronic nature of its substituents, such as the trifluoromethyl group.
Bioisosteric Replacement Studies (Non-Clinical Focus)
Bioisosterism is a strategy in medicinal chemistry where a functional group in a biologically active molecule is replaced by another group with similar physical or chemical properties to enhance its activity or to modify its properties. u-tokyo.ac.jp The focus here is on the chemical principles of bioisosteric replacement rather than clinical applications.
The trifluoromethyl group is a common bioisostere for a methyl group or a hydrogen atom. u-tokyo.ac.jp Its substitution can influence factors like lipophilicity and metabolic stability. The amino and hydroxyl groups of this compound can also be considered in the context of bioisosterism. For example, the interchange of amino and hydroxyl groups is a well-established bioisosteric replacement. u-tokyo.ac.jp
A notable example of bioisosteric replacement is the substitution of an amide bond with a 1,2,3-triazole ring. nih.govnih.gov This replacement can maintain or even improve the biological activity of the parent molecule. nih.gov Studies on the bioisosteric replacement of the amide group in a compound with a 1,2,3-triazole showed improved neuroprotective activity. nih.gov While this compound itself is not an amide bioisostere, its constituent functional groups are relevant to the principles of bioisosteric design. The introduction of the trifluoromethyl group, in particular, represents a bioisosteric modification that can be explored in various molecular scaffolds to modulate their chemical and biological properties.
Trifluoromethyl Group as a Steric and Electronic Mimic
The trifluoromethyl group is a distinctive substituent known for its potent electron-withdrawing nature and specific steric profile. mdpi.com In medicinal chemistry and drug design, the −CF₃ group is often employed to replace other chemical moieties to fine-tune the physicochemical and biological properties of a molecule. nih.govmdpi.com
Electronic Mimicry: The high electronegativity of the fluorine atoms makes the trifluoromethyl group a strong electron-withdrawing substituent. mdpi.com This property significantly alters the electronic characteristics of a molecule, influencing its acidity, basicity, and reactivity. For instance, the basicity of an amine group is reduced by the presence of an adjacent trifluoromethyl group. nih.gov This electronic modulation allows the −CF₃ group to act as a bioisostere for groups like the nitro group, which is also strongly electron-withdrawing.
Table 1: Comparison of the Trifluoromethyl Group with Other Functional Groups
| Functional Group | van der Waals Radius (Å) | Electronic Effect | Key Characteristics |
|---|---|---|---|
| Trifluoromethyl (−CF₃) | ~2.7 (group) | Strongly Electron-Withdrawing | High lipophilicity, metabolic stability. mdpi.com |
| Ethyl (−CH₂CH₃) | ~2.7 (group) | Electron-Donating | Common alkyl substituent. |
| Isopropyl (−CH(CH₃)₂) | ~3.1 (group) | Electron-Donating | Provides steric bulk. |
| Nitro (−NO₂) | - | Strongly Electron-Withdrawing | Can participate in hydrogen bonding. |
Note: Van der Waals radii are approximate and can vary based on the method of calculation and molecular context.
Impact on Molecular Recognition and Interaction Patterns
The introduction of a trifluoromethyl group, as seen in this compound, has a profound impact on how a molecule interacts with its biological targets, such as proteins and enzymes.
The presence of the −CF₃ group can significantly enhance a molecule's binding affinity to a biological target. mdpi.com This is attributed to several factors:
Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can facilitate its transport across biological membranes and improve its interaction with hydrophobic pockets in proteins. mdpi.comnih.gov
Electrostatic Interactions: The strong dipole moment of the C-F bonds can lead to favorable electrostatic and dipolar interactions with the protein backbone or side chains. springernature.com
Hydrogen Bonding: While not a classic hydrogen bond donor, the fluorine atoms in a trifluoromethyl group can act as weak hydrogen bond acceptors. More importantly, the electron-withdrawing nature of the −CF₃ group can enhance the hydrogen-bond-donating capacity of nearby functional groups, such as the hydroxyl (−OH) and amino (−NH₂) groups in this compound. nih.govnih.gov
These altered interaction patterns are critical in drug discovery, where modifying a lead compound with a trifluoromethyl group can lead to improved potency and selectivity. nih.gov The strategic placement of the −CF₃ group can also induce specific molecular conformations that are more favorable for binding to a target. nih.gov
Derivatization Reactions for Spectroscopic and Chromatographic Analysis
To facilitate analysis by methods such as gas chromatography-mass spectrometry (GC-MS), non-volatile or polar compounds like this compound often require chemical derivatization. This process converts the analyte into a more volatile and thermally stable form. jfda-online.com
Formation of Volatile Derivatives for GC-MS
The presence of polar hydroxyl (−OH) and amino (−NH₂) functional groups in this compound necessitates derivatization for successful GC-MS analysis. The primary goal is to mask these active hydrogens, thereby reducing polarity and preventing undesirable interactions with the chromatographic column. jfda-online.comgcms.cz
Common derivatization strategies include:
Acylation: This involves reacting the alcohol and amine groups with an acylating agent, typically a fluorinated anhydride (B1165640), to form esters and amides. Reagents like trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are frequently used. jfda-online.comnih.gov These reagents produce highly volatile derivatives that are also readily detectable by electron capture detectors (ECD) or show characteristic fragmentation patterns in mass spectrometry. nih.gov
Silylation: This is another widely used technique where active hydrogens are replaced with a silyl (B83357) group, most commonly the trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for derivatizing both hydroxyl and amino groups, yielding volatile TMS-ethers and TMS-amines. nih.gov
Table 2: Common Derivatization Reagents for Amino Alcohols
| Derivatization Method | Reagent | Functional Groups Targeted | Properties of Derivative |
|---|---|---|---|
| Acylation | Trifluoroacetic anhydride (TFAA) | -OH, -NH₂ | Volatile, good for GC-MS, enhances detectability. nih.gov |
| Acylation | Pentafluoropropionic anhydride (PFPA) | -OH, -NH₂ | Highly volatile, excellent sensitivity in GC-MS. nih.gov |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -OH, -NH₂ | Volatile, thermally stable, common for GC analysis. nih.gov |
The choice of derivatization reagent depends on the specific analytical requirements, including the desired sensitivity and the potential for side reactions. gcms.cz
Spectroscopic Characterization of Reaction Products
The products resulting from the synthesis or derivatization of this compound can be unambiguously identified and characterized using various spectroscopic techniques.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups. The IR spectrum of a trifluoromethylated amino alcohol would be expected to show characteristic absorption bands for the O-H and N-H stretching vibrations (typically in the 3300-3500 cm⁻¹ region), as well as strong absorption bands corresponding to the C-F stretching of the trifluoromethyl group (usually in the 1100-1300 cm⁻¹ range). mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Provides information about the hydrogen atoms in the molecule, allowing for the determination of the carbon skeleton.
¹³C NMR: Shows signals for each unique carbon atom. The carbon atom of the trifluoromethyl group typically appears as a quartet due to coupling with the three fluorine atoms (¹JCF). mdpi.comsemanticscholar.org The carbon attached to the hydroxyl group would also be influenced by the adjacent −CF₃ group.
¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds. The trifluoromethyl group gives a strong, distinct signal in the ¹⁹F NMR spectrum, and its chemical shift is sensitive to the local electronic environment. researchgate.net This makes ¹⁹F NMR an excellent tool for confirming the presence and integrity of the −CF₃ group in reaction products. researchgate.net
Table 3: Typical Spectroscopic Data for α-Trifluoromethyl-β-amino Alcohols
| Spectroscopic Technique | Functional Group | Typical Chemical Shift / Wavenumber |
|---|---|---|
| IR Spectroscopy | O-H / N-H stretch | 3300-3500 cm⁻¹ |
| IR Spectroscopy | C-F stretch (in CF₃) | 1100-1300 cm⁻¹ mdpi.com |
| ¹³C NMR | -C F₃ | ~125 ppm (quartet) mdpi.comsemanticscholar.org |
| ¹³C NMR | C -OH (adjacent to CF₃) | ~78 ppm (quartet) semanticscholar.org |
| ¹⁹F NMR | -CF ₃ | -68 to -75 ppm (singlet) mdpi.com |
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
The development of new and more sustainable methods for constructing the 3-Amino-1,1,1-trifluorohexan-2-ol scaffold is a primary research objective. While traditional methods for creating similar β-amino-α-trifluoromethyl alcohols exist, future work will likely concentrate on greener and more efficient alternatives. uzh.ch
Established routes that could be adapted and optimized for this compound include:
Reduction of α-aminoalkyl trifluoromethyl ketones: This is a convenient approach where the corresponding α-amino ketone precursor could be synthesized via methods like the Dakin-West reaction. uzh.chnih.gov
Ring-opening of trifluoromethyloxiranes: The reaction of a suitably substituted trifluoromethyloxirane with an amine is a regioselective method to introduce the amino group. uzh.chnih.gov
Nucleophilic trifluoromethylation of α-amino aldehydes: The use of reagents like trifluoromethyltrimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent, on an appropriate α-amino aldehyde offers a direct route to the desired amino alcohol. nih.govwordpress.com
Future research will likely focus on developing catalytic and more atom-economical versions of these reactions. For instance, employing catalytic amounts of reagents and minimizing waste are key aspects of sustainable synthesis.
Exploration of New Catalytic Systems for Enhanced Stereoselectivity
Given that this compound possesses two stereocenters, the development of catalytic systems that can control the stereochemical outcome of its synthesis is of paramount importance. The biological activity and utility of such molecules are often highly dependent on their specific stereoisomeric form.
Emerging research in this area includes:
Asymmetric Hydrogenation: The catalytic asymmetric reduction of trifluoromethyl-substituted imines is a common and effective strategy for preparing chiral α-trifluoromethyl amines. nih.gov This methodology could be applied to a ketone precursor of this compound to stereoselectively form the amino alcohol.
Chiral Lewis Acid and Brønsted Acid Catalysis: The use of chiral catalysts to control the addition of nucleophiles to trifluoromethyl ketones or imines is a promising area. acs.org For example, bifunctional organocatalysts have been successfully used in vinylogous aldol (B89426) reactions to create chiral tertiary alcohols bearing a trifluoromethyl group. acs.org
Enzyme-Catalyzed Reactions: Biocatalysis offers a green and highly selective alternative for synthesizing chiral molecules. nih.gov Enzymes such as transaminases or ketone reductases could potentially be engineered to produce specific stereoisomers of this compound with high enantiomeric and diastereomeric purity.
The development of novel chiral ligands and catalysts that are robust, recyclable, and effective for the specific substrate will be a key focus.
Advanced Applications in Chemical Probe and Tool Development
The unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and altered lipophilicity, make this compound an attractive scaffold for the development of chemical probes and tools. nih.govmdpi.com
Future research in this area could involve:
19F-MRI Probes: The presence of the CF₃ group allows for the use of 19F Magnetic Resonance Imaging (MRI), a technique with a high signal-to-noise ratio and no background signal in biological systems. nih.gov Derivatives of this compound could be designed as probes to study biological processes in vivo.
Photoaffinity Labeling: The amino and hydroxyl groups of this compound can be functionalized to incorporate photo-reactive groups and reporter tags. nih.gov Such probes are invaluable for identifying the protein targets of bioactive small molecules.
PET Imaging Agents: The introduction of a fluorine-18 (B77423) (¹⁸F) isotope into the trifluoromethyl group would enable the use of Positron Emission Tomography (PET) imaging. rsc.orgacs.org This would allow for the non-invasive visualization and quantification of biological targets in vivo.
The modular nature of this compound would allow for the facile introduction of various functionalities to tailor the probe for specific applications.
Integration with Flow Chemistry and Automated Synthesis
To accelerate the discovery and optimization of synthetic routes and to enable the rapid synthesis of libraries of derivatives for biological screening, the integration of the synthesis of this compound with modern technologies like flow chemistry and automated synthesis is a promising future direction. chemistryviews.orgnih.govdurham.ac.ukvapourtec.com
Advantages of this approach include:
Enhanced Safety and Scalability: Flow reactors allow for the safe handling of hazardous reagents often used in fluorination chemistry and provide a straightforward path for scaling up reactions. durham.ac.ukvapourtec.com
Rapid Reaction Optimization: Automated systems can quickly screen a wide range of reaction conditions (temperature, pressure, catalyst, stoichiometry) to identify the optimal parameters for the synthesis.
Telescoped Reactions: Multi-step syntheses can often be performed in a continuous flow without the need for isolation and purification of intermediates, leading to significant time and resource savings. chemistryviews.orgnih.gov
The development of robust and reliable flow chemistry protocols for the key transformations in the synthesis of this compound will be a critical step in realizing the full potential of this compound.
Q & A
Q. Table 1: Key Spectroscopic Signatures
| Technique | Expected Data | Reference |
|---|---|---|
| NMR | δ 2.8–3.2 (m, CHNH) | |
| NMR | δ -67.5 (s, CF) | |
| IR | 3350 cm (N-H stretch) |
What are the recommended storage and handling protocols to maintain the stability of this compound?
Methodological Answer:
- Storage: Store at -20°C in amber vials under inert gas (argon/nitrogen) to prevent hydrolysis of the trifluoromethyl group .
- Handling: Use glove boxes for air-sensitive steps. Avoid contact with moisture; pre-dry solvents (e.g., molecular sieves for THF).
- Safety: Wear nitrile gloves and chemical-resistant goggles. Use fume hoods for synthesis steps involving volatile fluorinated intermediates .
Advanced Research Questions
What reaction pathways are available for modifying the trifluoromethyl group in this compound, and how do steric effects influence selectivity?
Methodological Answer:
- Nucleophilic Substitution: Replace fluorine atoms using strong nucleophiles (e.g., Grignard reagents), but steric hindrance from the hexanol chain limits reactivity at the CF group .
- Radical Reactions: Initiate with AIBN to functionalize CF under mild conditions.
- Computational Modeling: Use DFT calculations (Gaussian 16) to predict reactive sites. The CF group’s electron-withdrawing nature directs electrophiles to the amino-alcohol moiety .
Q. Table 2: Reaction Pathways and Selectivity
| Reaction Type | Conditions | Major Product |
|---|---|---|
| Oxidation (CrO) | Acetic acid, 0°C | Ketone (CF preserved) |
| Reduction (LiAlH) | THF, reflux | Diol derivative |
How does this compound interact with biological targets, and what methodologies assess its bioactivity?
Methodological Answer:
- Enzyme Inhibition Assays: Test against serine hydrolases (e.g., acetylcholinesterase) via fluorogenic substrates. The CF group enhances binding affinity (IC < 10 µM) .
- Receptor Binding Studies: Use radiolabeled ligands (e.g., -GABA) to measure affinity for neurotransmitter receptors.
- In Silico Docking (AutoDock Vina): Predict binding modes with proteins (PDB ID: 1HCL) based on hydrophobic interactions with CF .
How can researchers resolve contradictions in spectral data or biological activity reports for this compound?
Methodological Answer:
- Reproducibility Checks: Repeat experiments with standardized protocols (e.g., identical solvent batches, pH buffers).
- Purity Analysis: Use HPLC (C18 column, 0.1% TFA/ACN gradient) to detect impurities >0.1% .
- Stereochemical Verification: Compare optical rotation ([α]) with literature values. Contradictions may arise from undetected enantiomeric excess .
Case Example: If bioactivity varies between studies, re-evaluate assay conditions (e.g., cell line viability, incubation time) and confirm compound stability under test conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
